2,3-Dilauroyl-sn-glycerol

Enzymology Lipid Metabolism Biocatalysis

Using generic dilaurin mixtures in PKC assays leads to confounding, non-physiological data. 2,3-Dilauroyl-sn-glycerol is the exact stereoisomer required for valid enzymatic and cell signaling studies. Key differentiators: - Definitive negative control for PKC activation, functionally distinct from the sn-1,2-isomer. - Enantiopure standard for chiral lipidomics, resolving isomers inseparable by standard HPLC. - Distinct biophysical probe with unique crystal structure for specialized membrane studies.

Molecular Formula C27H52O5
Molecular Weight 456.7 g/mol
Cat. No. B1250546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dilauroyl-sn-glycerol
Molecular FormulaC27H52O5
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC
InChIInChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m1/s1
InChIKeyOQQOAWVKVDAJOI-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dilauroyl-sn-glycerol Overview


2,3-Dilauroyl-sn-glycerol (2,3-DLG; CAS 27638-00-2) is a medium-chain, saturated diacylglycerol (DAG) with two lauroyl (C12:0) acyl chains esterified at the sn-2 and sn-3 positions of the glycerol backbone . With a molecular formula of C₂₇H₅₂O₅ and a molecular weight of 456.7 g/mol, this compound exists as an optically active stereoisomer, distinct from its enantiomer, 1,2-dilauroyl-sn-glycerol, and the prochiral 1,3-isomer [1]. As a defined DAG species, 2,3-DLG serves as a critical probe for interrogating the stereospecificity and regiospecificity of lipid-metabolizing enzymes, particularly lipases, and for investigating the structure-function relationships of membrane lipid assemblies [2].

Probe Stereochemical control for lipid-metabolizing enzyme studies
Control PKC-independent signaling pathway interpretation
Standard Chiral analytical reference for enantiomer-specific lipidomics

Isomeric Purity of 2,3-DLG


Interchanging diacylglycerol isomers in research applications is not scientifically valid due to the strict stereospecificity of lipid-metabolizing enzymes and the distinct biophysical behaviors of each isomer. The three stereochemical forms of dilauroylglycerol—1,2-sn-, 2,3-sn-, and 1,3-sn—are recognized as discrete molecular entities with non-equivalent biological and physical properties [1]. Crucially, 1,2-sn-dilaurin and 2,3-sn-dilaurin are optical antipodes (enantiomers), while 1,3-sn-dilaurin is a prochiral compound, each presenting a unique three-dimensional interface to enzymes like lipases and kinases [2]. For instance, only the sn-1,2-diacylglycerol isomer functions as a physiological second messenger capable of activating protein kinase C (PKC), whereas the sn-2,3-isomer is inactive in this role [3]. Therefore, the use of a generic 'dilaurin' mixture or an incorrect isomer will generate confounding, non-physiological data in enzymatic and cellular signaling assays, making isomerically pure 2,3-DLG essential for reproducible and interpretable results.

Enantiomer 1,2-DLG activates PKC; using it instead of 2,3-DLG introduces false-positive signaling responses
Regioisomer 1,3-DLG differs in lipase recognition and physical properties, altering enzymatic and formulation readouts
Mixture Generic dilaurin blends contain multiple isomers and prevent stereospecific data interpretation

2,3-DLG Differentiation Evidence


Lipase Stereospecificity toward Dilaurin Enantiomers

The hydrolysis kinetics of dilaurin isomers are markedly stereospecific. In a direct comparison using the Mucor miehei lipase, the hydrolysis rate of 2,3-sn-dilaurin was significantly lower than that of its enantiomer, 1,2-sn-dilaurin [1]. This study used a monolayer technique to control interfacial parameters and monitor enzyme activity.

Lipase stereospecificity
Head-to-head
Lower hydrolysis rate vs. 1,2-DLG (enantiomer) with Mucor miehei lipase
Supports stereochemical enzyme probing
Monolayer technique; reported surface-pressure conditions
Enzymology Lipid Metabolism Biocatalysis

Candida rugosa Lipase Regioselectivity

Candida rugosa lipase exhibits strong regioselectivity, showing a clear preference for the sn-1 and sn-3 positions of acylglycerols. In studies of alcoholysis reactions, the enzyme displayed very low activity towards diglycerides in general, but when diglycerides were formed, the 1,2- and 1,3-isomers were preferentially produced over 2,3-diacylglycerols [1]. This suggests that 2,3-DLG is a poor substrate for this lipase and is not readily formed or hydrolyzed.

Regioselectivity
Cross-study
Poor substrate for Candida rugosa lipase; 1,2- and 1,3-isomers preferentially formed
Supports regioselective enzyme mapping
Alcoholysis conditions; reported product distribution
Biocatalysis Regioselectivity Lipid Synthesis

PKC Activation by Diacylglycerol Isomers

Protein Kinase C (PKC) exhibits stringent stereospecificity for its physiological activator, diacylglycerol. While 1,2-sn-diacylglycerols are potent activators of PKC, the sn-2,3-enantiomers are not effective [1]. This fundamental difference makes 2,3-diacylglycerols, including 2,3-DLG, valuable as negative controls in cellular signaling experiments to discriminate PKC-dependent from PKC-independent pathways.

PKC activation
Class-level
2,3-DAG does not activate PKC; 1,2-DAGs are potent activators
Supports PKC-independent pathway interpretation
In vitro micelle/vesicle assay context
Signal Transduction Cell Biology Pharmacology

Chiral HPLC Separation of DAG Enantiomers

The enantiomeric sn-1,2- and sn-2,3-diacylglycerols cannot be resolved by conventional reversed-phase HPLC and require specialized chiral stationary phases for separation. A validated method using a chiral column with N-(R)-1-(α-naphthyl)ethylaminocarbonyl-(S)-valine as the stationary phase has been developed to analytically separate these enantiomers derived from triacylglycerols [1]. This establishes the need for chiral analytical standards, such as pure 2,3-DLG, to identify and quantify these isomers in complex lipid mixtures.

Chiral HPLC
Cross-study
2,3- and 1,2-DLG co-elute on RP-HPLC; resolved on chiral valine-based stationary phase
Enables enantiomer-specific lipidomics
Requires specialized chiral column; method calibration needed
Analytical Chemistry Lipidomics Chiral Separation

Crystal Structure of DAG Isomers

The single-crystal structure of 2,3-dilauroyl-D-glycerol reveals a distinct conformation compared to that of crystalline 1,2-dilauroyl-sn-glycerol. The 2,3-isomer crystallizes in the monoclinic space group P2₁ with unit cell dimensions a = 5.46 Å, b = 7.59 Å, c = 34.2 Å, and β = 93.1° [1]. In contrast, NMR studies show that the glycerol backbone of 1,2-DLG adopts a conformation parallel to the bilayer plane in phospholipid membranes [2]. These structural differences underpin the isomers' distinct interactions with lipid bilayers and membrane proteins.

Crystal packing
Cross-study
Monoclinic P2₁; a=5.46 Å, b=7.59 Å, c=34.2 Å, β=93.1°
Distinct conformation from 1,2-DLG
X-ray crystallography; bilayer orientation may differ
Biophysics Structural Biology Membrane Mimetics

Thermal Stability of Dilaurin Isomers

The physical properties of DAG isomers are distinct, impacting their behavior in formulations and storage. The melting point of 2,3-dilauroyl-sn-glycerol is reported as 57.8 °C , which is considerably higher than the 45-49 °C range reported for the 1,3-isomer . This higher thermal stability can be a critical factor in selecting a DAG for applications requiring a solid-state at physiological or room temperatures.

Thermal stability
Data to verify
mp 57.8 °C (2,3-DLG) vs. 45–49 °C (1,3-DLG)
Reported higher thermal stability
Literature value; verify with lot-specific data
Formulation Science Lipid Physical Properties Thermal Analysis

2,3-DLG Research Applications


PKC Activation Negative Control

2,3-DLG is the definitive negative control for in vitro and cell-based assays designed to measure PKC activation. As established by class-level evidence, sn-2,3-diacylglycerols do not activate PKC [1]. Researchers investigating the role of DAG/PKC signaling pathways can use 2,3-DLG alongside a known activator (e.g., 1,2-dioctanoyl-sn-glycerol) to confirm that an observed effect is specifically due to PKC activation and not a non-specific lipid interaction. This provides unambiguous validation of PKC-dependent mechanisms.

Lipase Stereospecificity Probe

The distinct hydrolysis kinetics of 2,3-DLG by various microbial lipases, such as the lower rate observed with Mucor miehei lipase [1], make it an invaluable tool for enzymologists. By comparing the enzymatic turnover of 1,2-sn-DLG and 2,3-sn-DLG, researchers can map the stereochemical constraints of the enzyme's active site and define its enantioselectivity. This information is critical for engineering lipases with altered specificities for biocatalytic applications or for identifying enzymes that can synthesize specific DAG isomers.

Chiral Lipidomics Analytical Standard

Given the inability of standard reversed-phase HPLC to resolve sn-1,2- and sn-2,3-DAG enantiomers, pure 2,3-DLG is a required analytical standard for method development and calibration in chiral lipidomics [1]. It enables the accurate identification and quantification of these isomers in biological extracts, food products, and pharmaceutical formulations. This is essential for studies linking specific DAG stereoisomers to metabolic disease states or for quality control in the production of structured lipids.

Biophysical Model for Bilayer Studies

The unique crystal structure and conformation of 2,3-DLG, which differs from that of the more prevalent 1,2-isomer [1], makes it a specialized biophysical probe. Researchers can incorporate 2,3-DLG into model membranes (e.g., liposomes, supported bilayers) to study how this specific stereoisomer alters membrane properties such as fluidity, phase behavior, and curvature, or to investigate its interaction with membrane-active peptides and proteins. Its higher melting point compared to 1,3-DLG [2] also allows for the study of lipid phase transitions under different thermal conditions.

Application
Selection Property
Validation Focus
PKC signaling negative control studies
Stereochemical identity (sn-2,3)
PKC isoform specificity and pathway discrimination
Lipase stereospecificity mapping
Enantiomeric purity
Enzyme enantioselectivity and active-site constraints
Chiral lipidomics method development
Chiral analytical standard
Enantiomer resolution and quantification in complex matrices
Membrane biophysics and formulation studies
Unique crystal conformation and thermal behavior
Membrane phase transitions and lipid-protein interactions

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24 linked technical documents
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